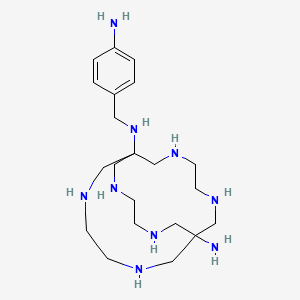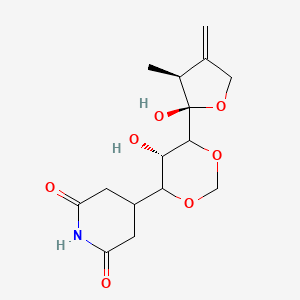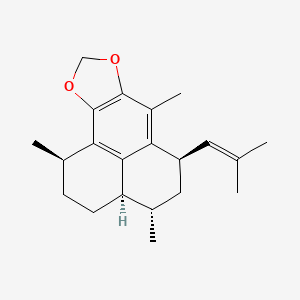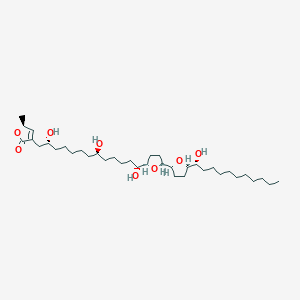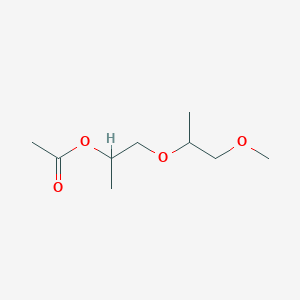
Dipropyleneglycol methyl ether acetate
Overview
Description
Dipropylene Glycol Methyl Ether Acetate (DPMAc) is a clear, colorless liquid organic compound with a sweet odor . It is extensively employed as a solvent in coatings and silkscreening inks . It is also used as a cleaning agent .
Synthesis Analysis
Di (propylene glycol) methyl ether acetate (DPMA) is synthesized via an esterification reaction . In vivo, DPMA rapidly hydrolyzes to dipropylene glycol methyl ether (DPM), thus, the in vivo effects of DPMA are expected to be the same as those of DPM .
Molecular Structure Analysis
The molecular formula of Dipropylene Glycol Methyl Ether Acetate is C9H18O4 . The structure can be represented as CH3CO2C3H6OC3H6OCH3 .
Chemical Reactions Analysis
Dipropylene Glycol Methyl Ether Acetate may react violently with strong oxidizing agents. It may generate flammable and/or toxic gases with alkali metals, nitrides, and other strong reducing agents. It may also initiate the polymerization of isocyanates and epoxides .
Physical And Chemical Properties Analysis
Dipropylene Glycol Methyl Ether Acetate is a mid-to slow evaporating solvent . This hydrophilic solvent has 100% water solubility and is ideally suited as a coupling agent in a wide range of solvent systems . It is very efficient at dissolving resins used in paints, inks, lacquers, and other types of surface coatings .
Scientific Research Applications
Solvent in Coatings
Dipropyleneglycol methyl ether acetate (DPMA) is extensively employed as a solvent in coatings . It helps in the formation of a uniform layer of coating, enhancing the appearance and durability of the coated material .
Solvent in Silkscreening Inks
DPMA is used as a solvent in silkscreening inks . It helps in maintaining the consistency of the ink, ensuring smooth application and vibrant colors .
Cleaning Agent
DPMA is also used as a cleaning agent . It is effective in removing dirt, grease, and other contaminants from various surfaces .
Preparation of Electrically Conductive Adhesives
DPMA can be used as a solvent in the preparation of electrically conductive adhesives . These adhesives are used in various electronic devices for bonding components .
Additive in Solvent Ink
DPMA is used as an additive in solvent ink for the preparation of wax-printed paper-based devices . It enhances the printability and durability of the ink .
Preparation of Ceramic Ink
DPMA is an organic solvent used in the preparation of ceramic ink . It helps in maintaining the viscosity of the ink, ensuring smooth application and high-quality prints .
Bioactive Glass Suspension
DPMA is used in the suspension of bioactive glass . It helps in maintaining the stability of the suspension, ensuring uniform distribution of the bioactive glass particles .
Semiconductor Industry
In the semiconductor industry, DPMA is a commonly used solvent, primarily for the application of surface adherents such as Bis(trimethylsilyl)amine (HMDS) on silicon wafers . It helps in the formation of a uniform layer of the adherent, enhancing the performance of the semiconductor devices .
Mechanism of Action
Target of Action
Dipropyleneglycol Methyl Ether Acetate (DPMA), also known as 1-(1-methoxypropan-2-yloxy)propan-2-yl Acetate, is primarily used as a solvent in various industrial and commercial applications . Its primary targets are therefore the substances it is intended to dissolve or interact with, such as in coatings, silkscreening inks , and the preparation of electrically conductive adhesives .
Mode of Action
DPMA acts by dissolving or interacting with its targets to facilitate processes like coating application or ink dispersion . It is also used as a cleaning agent . In vivo, DPMA rapidly hydrolyzes to dipropylene glycol methyl ether (DPM), thus, the in vivo effects of DPMA are expected to be the same as those of DPM .
Biochemical Pathways
For example, in the preparation of electrically conductive adhesives, DPMA can help ensure the even distribution and bonding of conductive particles .
Pharmacokinetics
It is known that dpma rapidly hydrolyzes to dpm in vivo .
Result of Action
The primary result of DPMA’s action is the successful dissolution or dispersion of target substances in various applications. This can result in more effective coatings, better quality inks, and more reliable adhesives .
Action Environment
The efficacy and stability of DPMA can be influenced by various environmental factors. For example, its evaporation rate can affect its performance as a solvent . Additionally, it may react violently with strong oxidizing agents and generate flammable and/or toxic gases with alkali metals, nitrides, and other strong reducing agents .
Safety and Hazards
Under current U.S. OSHA’s Hazardous Communication program, DPMAc is classified as a combustible liquid . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to keep the material away from heat sources, hot surfaces, open flames, and sparks, and to use only in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-(1-methoxypropan-2-yloxy)propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVARTIQQDZFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OCC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858784 | |
| Record name | 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dipropyleneglycol methyl ether acetate | |
CAS RN |
212484-39-4, 88917-22-0 | |
| Record name | 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212484-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PPG-2 methyl ether acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088917220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PPG-2 METHYL ETHER ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5455FZE9RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245351.png)

![20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1245356.png)
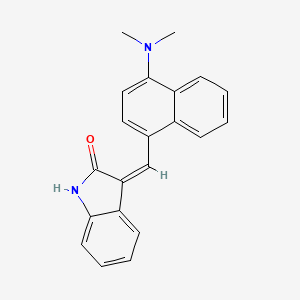
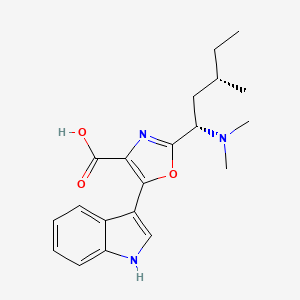

![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)
![4-[4-(quinolin-2-ylmethoxy)phenyl]sulfanylbenzoic Acid](/img/structure/B1245362.png)
![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)
